N-(3-bromobenzyl)-N-hexylamine
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Overview
Description
N-(3-bromobenzyl)-N-hexylamine is an organic compound with the molecular formula C13H20BrN It consists of a hexylamine chain attached to a 3-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-bromobenzyl)-N-hexylamine can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 3-bromobenzyl chloride with hexan-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-N-hexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromobenzyl)-N-hexylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-N-hexylamine involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The hexylamine chain may facilitate the compound’s binding to hydrophobic pockets within the target molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromobenzyl)hexan-1-amine
- N-(3-chlorobenzyl)hexan-1-amine
- N-(3-bromobenzyl)pentan-1-amine
Uniqueness
N-(3-bromobenzyl)-N-hexylamine is unique due to the presence of the bromine atom at the 3-position of the benzyl group, which can significantly influence its reactivity and biological activity. The hexylamine chain also contributes to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C13H20BrN |
---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]hexan-1-amine |
InChI |
InChI=1S/C13H20BrN/c1-2-3-4-5-9-15-11-12-7-6-8-13(14)10-12/h6-8,10,15H,2-5,9,11H2,1H3 |
InChI Key |
DKYYAOSKWCUOQO-UHFFFAOYSA-N |
SMILES |
CCCCCCNCC1=CC(=CC=C1)Br |
Canonical SMILES |
CCCCCCNCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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